4-Bromobenzaldehyde phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzaldehyde phenylhydrazone is an organic compound with the molecular formula C13H11BrN2. It is a derivative of benzaldehyde where the aldehyde group is substituted with a phenylhydrazone group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromobenzaldehyde phenylhydrazone can be synthesized through the reaction of 4-bromobenzaldehyde with phenylhydrazine. The reaction typically occurs in an ethanol solvent under reflux conditions. The mixture is heated until the reaction is complete, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromobenzaldehyde phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to various substituted benzaldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromobenzaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-bromobenzaldehyde phenylhydrazone involves its interaction with various molecular targets. The phenylhydrazone group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The bromine atom enhances the compound’s reactivity, making it suitable for various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzaldehyde: A precursor to 4-bromobenzaldehyde phenylhydrazone, used in similar synthetic applications.
Phenylhydrazine: Another precursor, commonly used in the synthesis of hydrazones.
Benzaldehyde Derivatives: Compounds like 4-chlorobenzaldehyde and 4-fluorobenzaldehyde share similar reactivity patterns.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a phenylhydrazone group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
16917-42-3 |
---|---|
Molekularformel |
C13H11BrN2 |
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
N-[(E)-(4-bromophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H11BrN2/c14-12-8-6-11(7-9-12)10-15-16-13-4-2-1-3-5-13/h1-10,16H/b15-10+ |
InChI-Schlüssel |
IAKOZUYHSAFZOA-XNTDXEJSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.